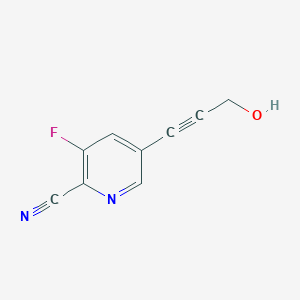
3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile
説明
3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile is a useful research compound. Its molecular formula is C9H5FN2O and its molecular weight is 176.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile is a chemical compound with the molecular formula CHFNO and a molecular weight of 176.15 g/mol. Its unique structure, characterized by the presence of a fluorine atom and a hydroxyl-propynyl group, suggests potential biological activities that merit exploration. This article delves into the biological activity of this compound, highlighting its pharmacological implications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 176.15 g/mol |
| CAS Number | 1246088-46-9 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may function as an inhibitor of specific histone acetyltransferases (HATs), which play crucial roles in gene regulation and cellular processes.
Histone Acetylation and Gene Regulation
Histone acetylation is a key mechanism in the regulation of gene expression. Compounds that inhibit HATs can potentially modulate transcriptional activity, making them valuable in cancer therapy and other diseases characterized by aberrant gene expression. Research indicates that small molecule inhibitors targeting HATs can lead to significant changes in cell proliferation and differentiation .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells, suggesting a potential therapeutic window for clinical applications.
Case Study: Cancer Cell Lines
A recent study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed:
| Cell Line | IC50 (µM) | Effect on Cell Viability |
|---|---|---|
| MCF-7 | 12.5 | Significant reduction |
| MDA-MB-231 | 9.8 | Significant reduction |
These results indicate that this compound could be a promising candidate for further development as an anti-cancer agent.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | TBD |
| Metabolism | Hepatic |
| Elimination Half-life | TBD |
Further studies are required to elucidate these parameters fully, which will aid in determining dosing regimens for potential clinical use.
特性
IUPAC Name |
3-fluoro-5-(3-hydroxyprop-1-ynyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O/c10-8-4-7(2-1-3-13)6-12-9(8)5-11/h4,6,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXMDUOFALQRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190490 | |
| Record name | 3-Fluoro-5-(3-hydroxy-1-propyn-1-yl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-46-9 | |
| Record name | 3-Fluoro-5-(3-hydroxy-1-propyn-1-yl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-(3-hydroxy-1-propyn-1-yl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















